

HPLC method for quantification of 5-Hydroxynicotinic acid

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Compound of Interest

Compound Name: 5-Hydroxynicotinic acid

Cat. No.: B121310

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An Application Note and Protocol for the Quantification of **5-Hydroxynicotinic Acid** using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

5-Hydroxynicotinic acid, a derivative of nicotinic acid (niacin), is a compound of interest in various fields, including pharmaceutical and metabolic research.[1][2] Accurate and precise quantification of **5-Hydroxynicotinic acid** is crucial for understanding its biological roles, for quality control in manufacturing processes, and for various research applications.[3] This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **5-Hydroxynicotinic acid**.

Principle

The method employs a reverse-phase C18 column to separate **5-Hydroxynicotinic acid** from other components in the sample matrix.[4] An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures reproducible elution. Detection is achieved using a UV detector at a wavelength selected for optimal absorbance of **5-Hydroxynicotinic acid**, allowing for sensitive and specific quantification.

Method Validation

The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

Experimental Protocol

1. Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.[8]
 - Analytical balance
 - Volumetric flasks (Class A)
 - Pipettes (Class A)
 - Syringe filters (0.45 µm)
 - pH meter
- Reagents:
 - **5-Hydroxynicotinic acid** reference standard (>98% purity)[9]
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |
|--------------------|------------------------------------------------------------------------|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 10 minutes |

3. Preparation of Solutions

- 25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix the 25 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase before use.
- Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
- Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **5-Hydroxynicotinic acid** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

4. Sample Preparation

- Accurately weigh the sample containing **5-Hydroxynicotinic acid**.

- Dissolve the sample in a known volume of diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

- Relative Standard Deviation (RSD) of the peak area: $\leq 2.0\%$
- Tailing factor: ≤ 2.0
- Theoretical plates: ≥ 2000

6. Data Analysis

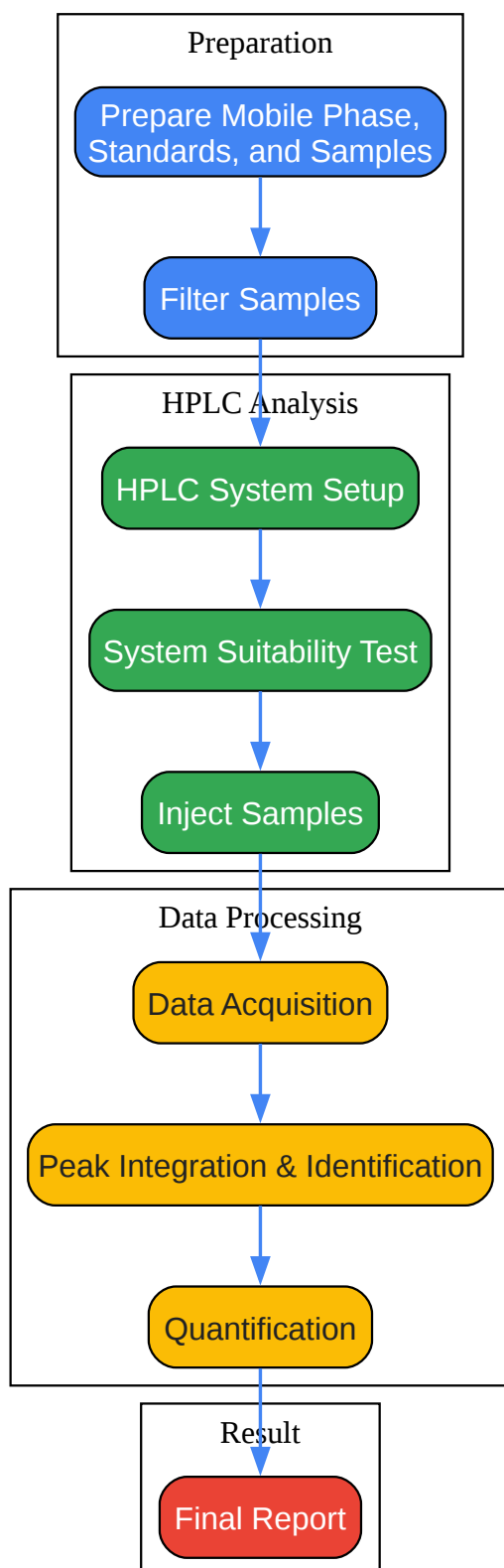
- Identification: The retention time of the peak in the sample chromatogram should match that of the standard **5-Hydroxynicotinic acid**.
- Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of **5-Hydroxynicotinic acid** in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Method Validation Summary

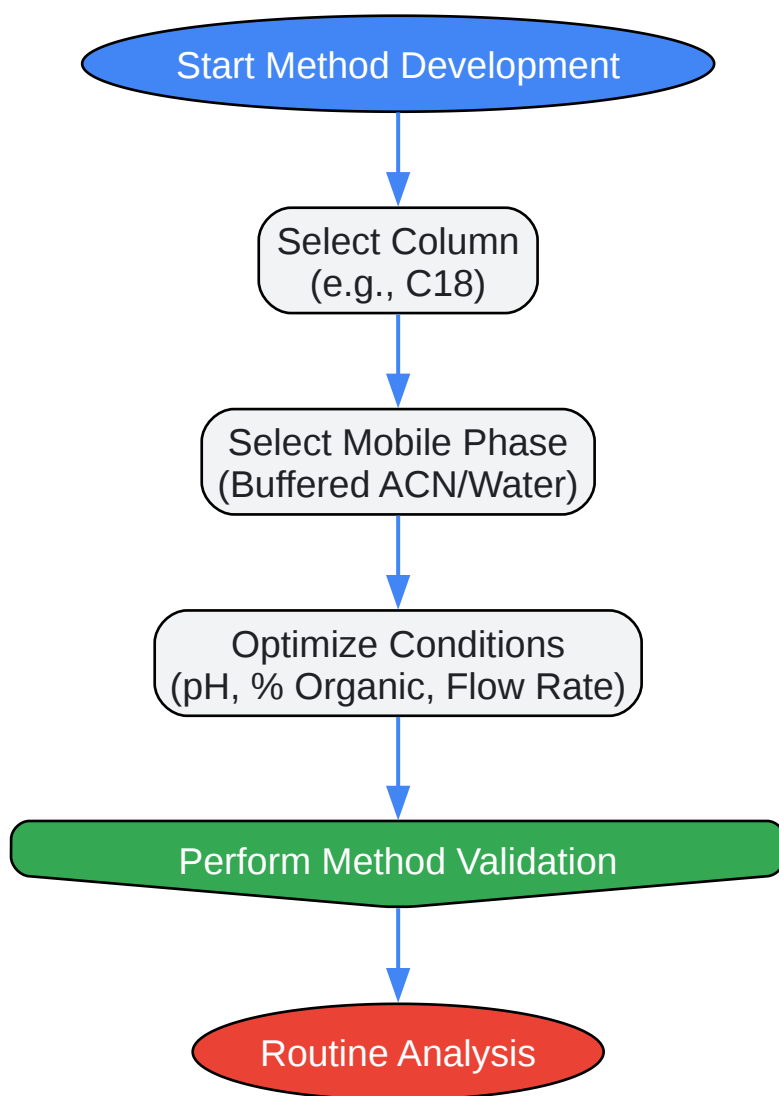
| Validation Parameter | Result | Acceptance Criteria |
|------------------------|---------------------------------------|----------------------------------------------------------|
| Specificity | No interference from blank or placebo | No co-eluting peaks at the retention time of the analyte |
| Linearity (R^2) | > 0.999 | $R^2 \geq 0.995$ |
| Range | 1 - 50 $\mu\text{g/mL}$ | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | | |
| Repeatability | < 1.0% | $\text{RSD} \leq 2.0\%$ |
| Intermediate Precision | < 1.5% | $\text{RSD} \leq 2.0\%$ |
| LOD | 0.2 $\mu\text{g/mL}$ | - |
| LOQ | 0.7 $\mu\text{g/mL}$ | - |

Visualizations



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Caption: Experimental workflow for HPLC quantification.



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Caption: Logical flow of HPLC method development.

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